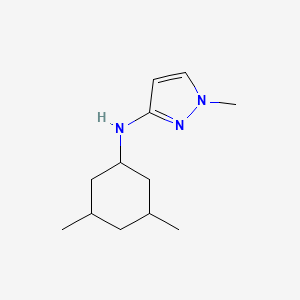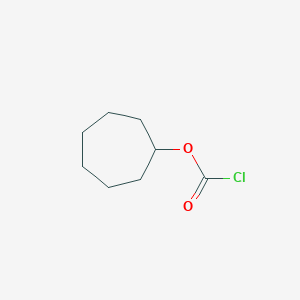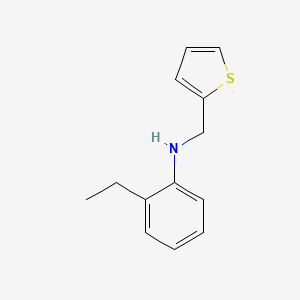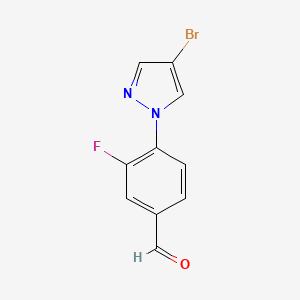
5-Bromo-2-difluoromethanesulfonylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-difluoromethanesulfonylaniline is a chemical compound with the molecular formula C₇H₆BrF₂NO₂S and a molecular weight of 286.09 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of dibrominated amino silica gel as a brominating reagent, with iron trifluoromethanesulfonate acting as a catalyst and halogenated hydrocarbons as solvents . This method is noted for its high selectivity and efficiency, making it suitable for industrial-scale production.
Industrial Production Methods
Industrial production of 5-Bromo-2-difluoromethanesulfonylaniline often employs environmentally friendly processes that minimize waste and reduce environmental impact. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel and iron trifluoromethanesulfonate, ensures high yields and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-difluoromethanesulfonylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and difluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, such as Suzuki–Miyaura coupling . Conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aniline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-difluoromethanesulfonylaniline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-difluoromethanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: This compound shares similar structural features but differs in its substitution pattern, leading to distinct chemical properties and reactivity.
5-Bromo-2-methylindole: Another related compound, which has a different core structure but similar bromine substitution.
Uniqueness
5-Bromo-2-difluoromethanesulfonylaniline is unique due to its combination of bromine and difluoromethanesulfonyl groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high selectivity .
Eigenschaften
Molekularformel |
C7H6BrF2NO2S |
|---|---|
Molekulargewicht |
286.10 g/mol |
IUPAC-Name |
5-bromo-2-(difluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2 |
InChI-Schlüssel |
QPKWUGFYEUVILJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)
![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)

![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)



amine](/img/structure/B13304151.png)

![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)
